Cas no 2228289-06-1 (4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole)

4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole
- 2228289-06-1
- 4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole
- EN300-1973287
-
- インチ: 1S/C8H5F3N2S/c9-8(10,11)7-2-1-6(14-7)5-3-12-13-4-5/h1-4H,(H,12,13)
- InChIKey: PZUYHHJGIJLHIH-UHFFFAOYSA-N
- ほほえんだ: S1C(C(F)(F)F)=CC=C1C1C=NNC=1
計算された属性
- せいみつぶんしりょう: 218.01255383g/mol
- どういたいしつりょう: 218.01255383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 56.9Ų
4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973287-0.05g |
4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole |
2228289-06-1 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1973287-0.5g |
4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole |
2228289-06-1 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1973287-5.0g |
4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole |
2228289-06-1 | 5g |
$6339.0 | 2023-06-01 | ||
Enamine | EN300-1973287-1.0g |
4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole |
2228289-06-1 | 1g |
$2186.0 | 2023-06-01 | ||
Enamine | EN300-1973287-1g |
4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole |
2228289-06-1 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1973287-5g |
4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole |
2228289-06-1 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1973287-10g |
4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole |
2228289-06-1 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1973287-2.5g |
4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole |
2228289-06-1 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1973287-0.1g |
4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole |
2228289-06-1 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1973287-10.0g |
4-[5-(trifluoromethyl)thiophen-2-yl]-1H-pyrazole |
2228289-06-1 | 10g |
$9400.0 | 2023-06-01 |
4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazoleに関する追加情報
Introduction to 4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole (CAS No. 2228289-06-1)
4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole, identified by its CAS number 2228289-06-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of bithiophene-pyrazole hybrids, which are known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a trifluoromethyl group in the thiophene ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.
The structural framework of 4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole consists of a pyrazole core linked to a thiophene ring, both of which are aromatic systems that contribute to the compound's stability and reactivity. The trifluoromethyl substituent at the 4 and 5 positions of the thiophene ring further modulates the electronic properties of the molecule, influencing its interaction with biological targets. This structural motif has been extensively studied for its ability to modulate enzyme activity and receptor binding, making it a promising scaffold for therapeutic intervention.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting various disease pathways. Among these, compounds with bithiophene-pyrazole cores have shown particular promise due to their ability to engage multiple binding sites on biological targets. For instance, studies have demonstrated that derivatives of this class can inhibit kinases and other enzymes involved in cancer progression. The trifluoromethyl group plays a crucial role in enhancing the binding affinity of these compounds by increasing their lipophilicity and reducing metabolic degradation.
One of the most compelling aspects of 4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole is its potential as a lead compound for drug discovery. Its unique structural features allow it to interact with a variety of biological targets, including protein kinases, transcription factors, and ion channels. Recent computational studies have highlighted its binding potential to several oncogenic kinases, suggesting its utility in developing targeted therapies for cancer. Additionally, the compound's ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.
The synthesis of 4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cross-coupling reactions between halogenated thiophenes and pyrazole derivatives, followed by functionalization with the trifluoromethyl group. Advances in synthetic methodologies have enabled researchers to produce this compound with increasing efficiency, making it more accessible for further pharmacological investigation.
From a medicinal chemistry perspective, the trifluoromethyl group is a key feature that influences the pharmacokinetic properties of 4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole. This substituent enhances the compound's metabolic stability by preventing rapid degradation in vivo, thereby prolonging its bioavailability. Furthermore, it improves solubility in lipophilic environments, facilitating cellular uptake and target engagement. These properties make it an ideal candidate for developing drugs with improved pharmacological profiles.
Recent preclinical studies have begun to explore the therapeutic potential of 4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole in various disease models. In vitro assays have shown that this compound exhibits potent inhibitory activity against several kinases associated with cancer cell proliferation. Additionally, animal models have demonstrated its ability to reduce tumor growth and metastasis when administered orally or intravenously. These findings suggest that further development could lead to novel treatments for solid tumors and other malignancies.
The future direction of research on 4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole lies in optimizing its chemical structure for improved efficacy and safety. By modifying other functional groups or introducing additional substituents, researchers aim to enhance its binding affinity and reduce potential side effects. Computational modeling and high-throughput screening techniques are being employed to identify structural modifications that could improve its pharmacological properties.
Moreover, the exploration of analogs derived from 4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole is expected to yield new insights into its biological activity. By systematically varying different parts of the molecule, researchers can uncover novel mechanisms of action and expand its therapeutic applications. This approach is particularly valuable in drug discovery pipelines where understanding complex biochemical interactions is crucial for developing effective treatments.
In conclusion,4-5-(trifluoromethyl)thiophen-2-ylyl-H-pyrazole (CAS No. 2228289- 06- 1) represents a promising scaffold for pharmaceutical development due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity, metabolic stability, and binding affinity, making it an attractive candidate for targeting various disease pathways. Further research and optimization are expected to unlock its full therapeutic potential, leading to novel treatments for a wide range of diseases.
2228289-06-1 (4-5-(trifluoromethyl)thiophen-2-yl-1H-pyrazole) 関連製品
- 2171724-39-1(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamido-2-methylpropanoic acid)
- 534-59-8(Butylmalonic acid)
- 2411257-53-7(tert-butyl N-5-({3-(2-oxoazetidin-1-yl)phenylamino}methyl)-1,3-thiazol-2-ylcarbamate)
- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)
- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)
- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)
- 1221792-44-4(Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate)
- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)
- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)
- 1021219-95-3(3-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]propanoic acid)